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A detailed guide for researchers, scientists, and drug development professionals on the overall
response rates and therapeutic potential of Pivekimab Sunirine in Acute Myeloid Leukemia
(AML), benchmarked against current treatment alternatives.

This guide provides a comprehensive comparison of Pivekimab Sunirine's performance in
clinical trials for Acute Myeloid Leukemia (AML) with other established and emerging therapies.
Quantitative data from key clinical trials are summarized in structured tables to facilitate direct
comparison of overall response rates and other efficacy endpoints. Detailed experimental
protocols for the cited studies are provided to offer insights into the methodologies employed.
Additionally, a diagram illustrating the mechanism of action of Pivekimab Sunirine is included
to enhance understanding of its therapeutic rationale.

Pivekimab Sunirine: An Overview

Pivekimab sunirine (IMGN632) is a novel antibody-drug conjugate (ADC) targeting CD123, a
cell surface receptor overexpressed on AML blasts and leukemic stem cells.[1] The ADC
consists of a high-affinity anti-CD123 antibody linked to a potent DNA-alkylating agent from the
indolinobenzodiazepine (IGN) class.[2] This targeted delivery system is designed to selectively
eliminate cancerous cells while minimizing damage to healthy hematopoietic stem cells, which
express CD123 at lower levels.[2]
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The therapeutic action of Pivekimab Sunirine is initiated by the binding of its antibody
component to the CD123 receptor on the surface of AML cells. This is followed by the
internalization of the ADC-receptor complex. Inside the cell, the linker is cleaved, releasing the
IGN payload which then travels to the nucleus and binds to DNA, causing single-strand breaks
and ultimately leading to apoptotic cell death.[2]
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Mechanism of Action of Pivekimab Sunirine.
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Clinical Efficacy in Relapsed or Refractory AML

Pivekimab Sunirine has been evaluated as a monotherapy in patients with relapsed or
refractory (R/R) AML. The pivotal Phase I/Il study (NCT03386513) established a recommended
Phase Il dose (RP2D) and demonstrated its single-agent activity.[3][4]

vekimal . | :

. . Pivekimab Sunirine (RP2D: 0.045 mg/kg)
Efficacy Endpoint

[1]
Overall Response Rate (ORR) 21%
Complete Remission (CR) 17%

Comparative Efficacy of Alternative Therapies in RIR
AML

The treatment landscape for R/R AML includes several targeted and cytotoxic agents. The
following table provides a comparative overview of the overall response rates of selected
therapies in this patient population.
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Overall Complete .
o Patient
Therapy Target Response Remission )
Population
Rate (ORR) (CR) Rate
o FLT3-mutated
Gilteritinib FLT3 49-54%)]5] 21%][5]
R/R AML
o IDH1-mutated
Ivosidenib IDH1 41.9%][6] 24%6]
R/R AML
o IDH2-mutated
Enasidenib IDH2 40.3%[7][8] 19.3%[7][8]
R/R AML
Gemtuzumab 26% (single CD33-positive
o CD33 26-52.3%][9][10]
Ozogamicin course)[11] R/R AML
13-32%
Venetoclax + )
BCL-2 37-52%[12] (composite CR) R/R AML
HMA (12]

Clinical Efficacy in Newly Diagnosed AML

Pivekimab Sunirine is also being investigated in combination with azacitidine and venetoclax
for newly diagnosed AML patients who are ineligible for intensive chemotherapy. Preliminary
data from a Phase Ib/Il study (NCT04086264) have shown promising results.[13]

vekimab Suniri bination TI : o

. ) Pivekimab Sunirine + Azacitidine +
Efficacy Endpoint
Venetoclax[1]

Complete Remission (CR) 54%

Minimal Residual Disease (MRD) Negativity 76%

Comparative Efficacy of Standard of Care in Newly
Diagnosed AML (Unfit for Intensive Chemotherapy)

The current standard of care for newly diagnosed AML patients who are not candidates for
intensive chemotherapy is often a combination of a hypomethylating agent (HMA) like
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azacitidine and the BCL-2 inhibitor venetoclax.

Complete
Overall Response o . .
Therapy Remission Patient Population

Rate (ORR
( ) (CRICRI) Rate

Azacitidine + Newly diagnosed AML
61-88%[14][15] 65-66%[12][16] ,
Venetoclax (unfit for IC)

Experimental Protocols
Pivekimab Sunirine Monotherapy (NCT03386513)[3]

» Study Design: A Phase I/Il, open-label, dose-escalation and dose-expansion study.
» Patient Population: Adults with relapsed or refractory CD123-positive AML.

o Treatment Regimen: Pivekimab sunirine administered intravenously. The dose-escalation
phase followed a 3+3 design with doses ranging from 0.015 mg/kg to 0.45 mg/kg. The
recommended Phase Il dose was determined to be 0.045 mg/kg administered once every
three weeks.

e Primary Endpoints: Maximum tolerated dose (MTD) and recommended Phase Il dose
(RP2D).

e Secondary Endpoints: Safety, tolerability, and anti-leukemic activity (including ORR and CR).

Pivekimab Sunirine Combination Therapy
(NCT04086264)[2][14][18]

o Study Design: A Phase Ib/ll, open-label, multicenter study.

o Patient Population: Adults with newly diagnosed CD123-positive AML who are ineligible for
intensive chemotherapy.

o Treatment Regimen:

o Pivekimab sunirine: 0.045 mg/kg intravenously on Day 7 of each 28-day cycle.
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o Azacitidine: 75 mg/m2 subcutaneously or intravenously on Days 1-7 of each 28-day cycle.

o Venetoclax: Up to 400 mg orally daily for at least 14 days or up to 28 days per 28-day
cycle.

e Primary Endpoints: Complete remission (CR) rate, composite CR rate, minimal residual
disease (MRD) negativity rate, and duration of remission.

e Secondary Endpoints: Safety, pharmacokinetics, and immunogenicity.

Comparator Drug Protocols (Summary)

o Gilteritinib (ADMIRAL trial; NCT02421939): Phase llI, open-label, randomized controlled trial
comparing gilteritinib (120 mg/day orally) to salvage chemotherapy in adult patients with R/R
FLT3-mutated AML.[17]

e |lvosidenib (AG120-C-001 trial; NCT02074839): Phase I, open-label, dose-escalation and
expansion study of ivosidenib (500 mg daily orally) in adult patients with advanced
hematologic malignancies with an IDH1 mutation.[6]

e Enasidenib (AG221-C-00L1 trial): Phase I/Il, open-label, dose-escalation and expansion study
of enasidenib (100 mg daily orally) in adult patients with advanced hematologic malignancies
with an IDH2 mutation.[7][8]

e Gemtuzumab Ozogamicin (MyloFrance-1 trial): Phase I, single-arm, open-label study of
gemtuzumab ozogamicin (3 mg/m2 on days 1, 4, and 7) in adult patients with CD33-positive
AML in first relapse.[11]

o Azacitidine + Venetoclax (VIALE-A trial; NCT02993523): Phase lll, randomized, double-blind,
placebo-controlled study of azacitidine in combination with venetoclax or placebo in adult
patients with previously untreated AML who were ineligible for intensive chemotherapy.[16]
[18]

Conclusion

Pivekimab sunirine has demonstrated single-agent activity in a heavily pre-treated relapsed or
refractory AML population. While its monotherapy overall response rate is modest compared to
some targeted agents in molecularly defined subgroups, its novel mechanism of action and
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manageable safety profile make it a promising candidate for further development. The
combination of Pivekimab Sunirine with azacitidine and venetoclax in newly diagnosed, unfit
AML patients has shown high rates of complete remission and MRD negativity, suggesting a
potential for this triplet regimen to improve upon the current standard of care. Further
investigation in larger, randomized trials is warranted to confirm these encouraging preliminary
findings and to fully delineate the role of Pivekimab Sunirine in the evolving treatment
landscape of AML.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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